2-(4-Methylpiperazin-1-yl)-5-nitroaniline

Catalog No.
S903902
CAS No.
5367-66-8
M.F
C11H16N4O2
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methylpiperazin-1-yl)-5-nitroaniline

CAS Number

5367-66-8

Product Name

2-(4-Methylpiperazin-1-yl)-5-nitroaniline

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-nitroaniline

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C11H16N4O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7,12H2,1H3

InChI Key

RRDHQVXJWUWDCY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N
  • SIRT6 Inhibition: A 2020 study published in the journal "Bioorganic & Medicinal Chemistry" identified a class of SIRT6 inhibitors, including derivatives of 5-(4-methylpiperazin-1-yl)-2-nitroaniline. SIRT6 is a deacetylase enzyme involved in various cellular processes, and its inhibition has been linked to potential treatments for diabetes []. This research suggests 2-(4-Methylpiperazin-1-yl)-5-nitroaniline may be a starting point for developing SIRT6 inhibitors.

2-(4-Methylpiperazin-1-yl)-5-nitroaniline is an organic compound belonging to the class of piperazine derivatives, characterized by a piperazine ring substituted with a methyl group and a nitroaniline moiety. Its molecular formula is C11H16N4O2C_{11}H_{16}N_{4}O_{2}, and it features both electron-withdrawing (nitro) and electron-donating (methylpiperazine) groups, which influence its chemical reactivity and biological activity. The compound exhibits a unique structural arrangement that allows for various interactions with biological targets, making it of interest in medicinal chemistry.

As information on this specific compound is limited, it's important to consider the potential hazards associated with its functional groups:

  • Nitroaromatics can be explosive under certain conditions [].
  • Aromatic amines can have varying degrees of toxicity [].
  • Methylpiperazine derivatives can have various biological effects depending on the specific structure [].

Without specific data on 2-(4-Methylpiperazin-1-yl)-5-nitroaniline, it's crucial to exercise caution when handling it and follow general laboratory safety practices when working with unknown compounds.

Limitations and Future Research

  • Synthesis and characterization of the compound.
  • Investigation of its physical and chemical properties.
  • Exploration of its potential biological activity.
  • Safety assessment through in vitro and in vivo studies.

The chemical behavior of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline is largely dictated by the functional groups present:

  • Nitration Reactions: The nitro group can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's properties and potential applications.
  • Substitution Reactions: The piperazine ring can undergo nucleophilic substitutions, allowing for the introduction of various substituents that can modify biological activity .

2-(4-Methylpiperazin-1-yl)-5-nitroaniline has shown significant biological activities, particularly as a potential therapeutic agent. Research indicates:

  • SIRT6 Inhibition: This compound has been identified as a potent inhibitor of SIRT6, an enzyme involved in various cellular processes including DNA repair and metabolism. It demonstrated an IC50 value of 4.93 μM, indicating its potential for treating metabolic disorders .
  • Antioxidant Properties: Studies have also highlighted its antioxidant capabilities, suggesting it may play a role in protecting cells from oxidative stress.

The synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline typically involves several steps:

  • Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes or cyclization involving diamines.
  • Introduction of the Nitro Group: Nitration using nitric acid and sulfuric acid introduces the nitro group to the aromatic ring.
  • Substitution Reaction: The final step involves nucleophilic substitution to attach the piperazine moiety to the nitroaniline structure.

2-(4-Methylpiperazin-1-yl)-5-nitroaniline has several applications in scientific research and medicinal chemistry:

  • Drug Development: Its role as a SIRT6 inhibitor positions it as a candidate for developing treatments for conditions like diabetes and cancer.
  • Synthetic Chemistry: The compound serves as a building block for synthesizing other biologically active molecules, including benzimidazole derivatives which exhibit antioxidant properties .

Research on 2-(4-Methylpiperazin-1-yl)-5-nitroaniline has focused on its interactions with various biological targets:

  • SIRT6 Enzyme Binding: Studies have utilized molecular docking techniques to explore how this compound binds to SIRT6, providing insights into its mechanism of action.
  • Cellular Assays: In vitro studies have evaluated its effects on cell viability and metabolic pathways, confirming its potential as a therapeutic agent against metabolic disorders .

Several compounds share structural similarities with 2-(4-Methylpiperazin-1-yl)-5-nitroaniline, including:

Compound NameStructural FeaturesUnique Aspects
5-(4-Methylpiperazin-1-yl)-2-nitroanilineSimilar piperazine structure; different nitro positionExhibits strong antioxidant activity
3-(4-Methylpiperazin-1-yl)-2-nitroanilineDifferent positioning of methylpiperazinePotential for different biological activities
N-MethylpiperazineBasic piperazine structure without nitro or anilineUsed primarily as a solvent or reagent in synthesis

The uniqueness of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline lies in its specific arrangement of functional groups that confer distinct biological activities, particularly its role as a SIRT6 inhibitor, which is not commonly found in other similar compounds .

XLogP3

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Wikipedia

2-(4-Methylpiperazin-1-yl)-5-nitroaniline

Dates

Modify: 2023-08-16

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